BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-13-5) is a 1,2-dihydro-2-oxoquinoline-3-carboxylate ester bearing a distinguishing 5-methoxy substituent on the benzo-fused ring. Its molecular formula is C₁₄H₁₅NO₅ with a molecular weight of 277.27 g/mol, and it is typically supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
CAS No. 248282-13-5
Cat. No. B3119212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS248282-13-5
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC=C2OC)N(C1=O)C)O
InChIInChI=1S/C14H15NO5/c1-4-20-14(18)11-12(16)10-8(15(2)13(11)17)6-5-7-9(10)19-3/h5-7,16H,4H2,1-3H3
InChIKeyJTNIHKXKXQMSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-13-5): Core Scaffold Identity and Procurement Context


Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-13-5) is a 1,2-dihydro-2-oxoquinoline-3-carboxylate ester bearing a distinguishing 5-methoxy substituent on the benzo-fused ring. Its molecular formula is C₁₄H₁₅NO₅ with a molecular weight of 277.27 g/mol, and it is typically supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . This compound belongs to a therapeutically significant scaffold class: 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been extensively investigated for antitubercular, antibacterial, anticancer, and opioid receptor antagonist activities [1]. The 5-methoxy substitution pattern differentiates this ethyl ester from its des-methoxy, 5-chloro, carboxylic acid, and methyl ester analogs in ways that affect both biological target engagement profiles and synthetic utility [2].

Why 1,2-Dihydro-2-oxoquinoline-3-carboxylate Analogs Are Not Interchangeable: The Critical Role of 5-Methoxy and Ethyl Ester Substituents


Within the 1,2-dihydro-2-oxoquinoline-3-carboxylate chemotype, even single-point substituent changes on the benzo ring or at the ester position produce substantial differences in biological activity and synthetic compatibility. The 5-methoxy group is not merely a spectator substituent; in c-Met kinase inhibitor series, the introduction of electron-donating substituents at this position was shown to be favorable for target potency, with IC₅₀ values spanning from single-digit nanomolar to micromolar depending on the substitution pattern [1]. The ethyl ester functionality further distinguishes this compound from its free carboxylic acid counterpart (CAS 248282-18-0), which serves as the direct precursor for amide-based clinical candidates such as Tasquinimod [2]. Substituting the 5-methoxy with chloro (CAS 248282-10-2) or hydrogen (CAS 57513-54-9) alters both the electronic landscape of the aromatic ring and the compound's hydrogen-bonding capacity, fundamentally changing molecular recognition at biological targets . These structural features make generic substitution without experimental validation a high-risk proposition for reproducible research.

Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-13-5) vs. Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity: 5-Methoxy Substituent Confers ~89-Fold Selectivity Window Absent in Des-Methoxy Analog

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-13-5) exhibits a pronounced selectivity for MAO-B over MAO-A. As recorded in BindingDB (ChEMBL CHEMBL1575961), the compound inhibits MAO-A with an IC₅₀ > 100,000 nM and inhibits MAO-B with an IC₅₀ of 1,130 nM in the same fluorescence-based kynuramine conversion assay, yielding an MAO-A/MAO-B selectivity ratio of >88.5 [1]. By contrast, the des-5-methoxy comparator ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 57513-54-9) has no reported MAO-B selectivity data in the same curated database, while a structurally related 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (CHEMBL2430710) lacking the 5-methoxy and N-methyl substituents shows MAO-B IC₅₀ = 201,000 nM — a >178-fold loss in MAO-B affinity [2]. This establishes that the 5-methoxy group is a critical determinant of MAO-B binding affinity within this chemotype [1].

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity BindingDB ChEMBL

Ethyl Ester as Privileged Synthetic Intermediate: Direct Precursor to Tasquinimod Clinical Candidate

CAS 248282-13-5 serves as a documented direct upstream synthetic precursor to Tasquinimod (CAS 254964-60-8, ABR-215050), an orally active antiangiogenic agent that inhibits HDAC4 signaling and has entered clinical trials for prostate cancer [1]. The synthetic route proceeds through hydrolysis of the ethyl ester to the free carboxylic acid (CAS 248282-18-0) followed by amide coupling with N-methyl-4-(trifluoromethyl)aniline [2]. In contrast, the methyl ester analog (CAS 1354639-61-4) provides a less versatile transesterification handle, and the free carboxylic acid analog (CAS 248282-18-0) cannot be directly elaborated without protection/deprotection steps . The ethyl ester thus offers an optimal balance of stability during storage and reactivity for downstream amidation, making it the preferred procurement form for medicinal chemistry laboratories pursuing SAR around the Tasquinimod chemotype.

Medicinal chemistry Oncology Synthetic intermediate HDAC4 angiogenesis

Electron-Donating 5-Methoxy Substituent Enhances c-Met Kinase Inhibitory Activity Relative to Electron-Withdrawing or Unsubstituted Analogs

In a systematic SAR study of 2-oxo-1,2-dihydroquinoline-based c-Met kinase inhibitors, the introduction of electron-donating substituents on the quinoline ring was explicitly identified as favorable for inhibitory potency [1]. The most potent compounds in this series (1h and 1n) achieved IC₅₀ values of 0.6 nM and 0.7 nM against c-Met kinase, with compound 1a demonstrating superior cell proliferation inhibition compared to the reference inhibitor BMS-777607 [1]. The 5-methoxy group in CAS 248282-13-5 represents a prototypical electron-donating substituent that, when incorporated into the 2-oxo-1,2-dihydroquinoline core, contributes to enhanced target engagement through favorable electronic effects. By contrast, the 5-chloro analog (CAS 248282-10-2, MW 281.69) bears an electron-withdrawing substituent that would predictably weaken this favorable electronic contribution . The des-methoxy analog (CAS 57513-54-9, MW 247.25) lacks any substituent electronic modulation at the 5-position .

c-Met kinase Cancer therapeutics SAR 2-Oxoquinoline scaffold

Antimicrobial Lead Development: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Scaffold Privileged for Antibacterial and Antitubercular Activity

The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold has been independently validated in multiple studies as a productive template for antimicrobial lead discovery. Piperazinyl-1,2-dihydroquinoline-3-carboxylates derived from ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate demonstrated significant in vitro antimicrobial activity, with compounds 9b and 10c identified as promising leads supported by molecular docking against Staphylococcus aureus dehydrosqualene synthase (CrtM, PDB ID: 2ZCQ) [1]. In parallel, a dissertation from the National University of Pharmacy (Ukraine) established that 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, including those with the 4-hydroxy group transformed to halogen, methyl, or amino, exhibit antitubercular activity and opioid receptor antagonism [2]. CAS 248282-13-5, with its intact 4-hydroxy and 5-methoxy groups, represents the non-halogenated precursor that preserves all synthetic diversification handles (4-OH, 3-COOEt, 5-OCH₃) for generating these biologically active derivatives [3].

Antimicrobial resistance Antitubercular agents Staphylococcus aureus Molecular docking

Ethyl Ester Lipophilicity and Metabolic Stability Differentiation vs. Free Carboxylic Acid and Methyl Ester Analogs

The ethyl ester moiety in CAS 248282-13-5 provides a calculated lipophilicity advantage over both the free carboxylic acid (CAS 248282-18-0) and the methyl ester (CAS 1354639-61-4) analogs. Within the broader quinoline-3-carboxylic acid derivative patent literature, ethyl esters have been explicitly claimed as prodrug forms that display improved in vivo uptake and are hydrolyzed to their corresponding carboxylic acids in vivo, as documented in patents covering substituted quinolines for VEGF inhibition [1]. The free carboxylic acid analog (CAS 248282-18-0, MW 249.22, predicted pKa ~4.50) exists predominantly in ionized form at physiological pH, which can limit membrane permeability, while the ethyl ester (MW 277.27) remains neutral and membrane-permeable until enzymatic hydrolysis [2]. The methyl ester analog (CAS 1354639-61-4, MW 263.25) is intermediate in lipophilicity but offers less steric protection against premature esterase cleavage compared to the ethyl ester .

Drug metabolism Prodrug design Lipophilicity Pharmacokinetics

Recommended Research and Industrial Application Scenarios for Ethyl 4-Hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-13-5)


Selective MAO-B Inhibitor Lead Discovery Starting from a Validated Chemotype with ~89-Fold Isoform Selectivity

For neurodegenerative disease programs targeting MAO-B (Parkinson's disease, Alzheimer's disease), CAS 248282-13-5 provides a starting scaffold with documented MAO-B IC₅₀ of 1,130 nM and >88.5-fold selectivity over MAO-A, as curated in BindingDB/ChEMBL [1]. The 5-methoxy substituent is essential for this selectivity profile, as the des-methoxy analog shows >178-fold weaker MAO-B binding (IC₅₀ = 201,000 nM) [2]. Medicinal chemistry teams can elaborate the 3-carboxylate ester into substituted amides while retaining the 5-methoxy pharmacophore to optimize potency toward the sub-100 nM range typical of advanced MAO-B inhibitor leads.

Synthesis of Tasquinimod and 3-Carboxamide Anticancer Agents via the Ethyl Ester-to-Amide Route

CAS 248282-13-5 is the documented upstream intermediate for the clinical-stage antiangiogenic agent Tasquinimod (ABR-215050), which targets HDAC4 signaling in prostate cancer [1]. The established synthetic route — ethyl ester hydrolysis to the free acid (CAS 248282-18-0) followed by HATU- or EDCI-mediated coupling with N-methyl-4-(trifluoromethyl)aniline — is enabled specifically by the ethyl ester form [2]. Laboratories pursuing structure-activity relationship (SAR) studies around the Tasquinimod 3-carboxamide moiety should procure CAS 248282-13-5 rather than the free acid or methyl ester to minimize synthetic step count and maximize amide coupling efficiency.

Antimicrobial Lead Optimization Leveraging the 4-Hydroxy-2-oxo-1,2-dihydroquinoline Pharmacophore

The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold has demonstrated antibacterial activity against Gram-positive pathogens including MRSA and antitubercular activity in multiple independent studies [1]. CAS 248282-13-5 retains all three key synthetic diversification handles: the 4-hydroxy group (convertible to chloro, amino, or alkyl substituents), the 3-ethyl carboxylate (for hydrazide, arylidenehydrazide, and heterocyclic-fused derivative formation), and the 5-methoxy group (for electronic modulation of the aryl ring) [2]. This makes the compound a strategic procurement choice for antimicrobial SAR campaigns, particularly those targeting drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

c-Met Kinase Inhibitor Development Exploiting Electron-Donating 5-Methoxy Substitution

In c-Met kinase inhibitor programs where the 2-oxo-1,2-dihydroquinoline scaffold has yielded compounds with IC₅₀ values as low as 0.6 nM [1], CAS 248282-13-5 provides the electron-rich 5-methoxy variant that class SAR indicates is favorable for target potency. The electron-donating methoxy group (Hammett σₚ = -0.27) contrasts with the electron-withdrawing 5-chloro analog (CAS 248282-10-2, σₚ = +0.23) and the electronically neutral 5-unsubstituted analog (CAS 57513-54-9) [2]. Procurement of CAS 248282-13-5 enables direct exploration of the 5-methoxy electronic contribution to c-Met binding without requiring de novo introduction of the methoxy substituent.

Quote Request

Request a Quote for Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.